4-(2-Chlorophenyl)piperidin-4-ol

Medicinal Chemistry Process Chemistry Physicochemical Properties

When investigating structure-activity relationships of butyrophenone antipsychotics, regioisomeric purity of phenylpiperidine intermediates directly impacts binding affinity data. 4-(2-Chlorophenyl)piperidin-4-ol (CAS 71501-46-7) is the ortho-substituted isomer-distinct from the para-isomer used in haloperidol-enabling systematic SAR campaigns at dopamine and sigma receptors. • Ortho-chloro substituent imparts unique steric and electronic profiles for constructing regioisomeric analog libraries • Higher boiling point (352.4 °C) and density (1.216 g/cm³) versus the para-isomer facilitate refined purification and distillation protocols • Supplied at ≥97% HPLC purity in research quantities from 250 mg to 100 g

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 71501-46-7
Cat. No. B1352068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chlorophenyl)piperidin-4-ol
CAS71501-46-7
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=CC=CC=C2Cl)O
InChIInChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
InChIKeyAYSRDSVZHJXCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chlorophenyl)piperidin-4-ol (CAS 71501-46-7) Procurement Guide: A Strategic Ortho-Substituted Phenylpiperidine Scaffold


4-(2-Chlorophenyl)piperidin-4-ol (CAS 71501-46-7) is an ortho-substituted phenylpiperidine building block, distinct from the para-substituted isomer used in the synthesis of the typical antipsychotic haloperidol [1]. It is primarily utilized as a key intermediate for creating regioisomeric analogs of known pharmaceuticals to investigate structure-activity relationships (SAR), particularly for dopaminergic and serotonergic targets . Its primary commercial availability is as a research chemical, typically offered at purities of 97-98% by HPLC .

Why 4-(2-Chlorophenyl)piperidin-4-ol Cannot Be Substituted with Common Para-Isomer Analogs


In medicinal chemistry and chemical procurement, the position of a substituent on an aromatic ring is a critical determinant of molecular properties and biological activity. 4-(2-Chlorophenyl)piperidin-4-ol possesses an ortho-chloro substituent, which introduces unique steric and electronic effects compared to its widely used para-isomer, 4-(4-chlorophenyl)piperidin-4-ol (CAS 39512-49-7) [1]. The ortho-substitution pattern alters the compound's three-dimensional conformation, which directly impacts its interactions with biological targets such as dopamine and sigma receptors, leading to distinct pharmacological profiles . Furthermore, these structural differences manifest in measurable changes in physicochemical properties like boiling point and density, which can affect synthetic handling and purification processes . Therefore, simply substituting one regioisomer for the other in a research or industrial process will yield different outcomes, making the specific selection of the ortho-isomer essential for reproducible and targeted results.

Quantitative Differentiation of 4-(2-Chlorophenyl)piperidin-4-ol vs. 4-(4-Chlorophenyl)piperidin-4-ol


Impact of Ortho vs. Para Substitution on Physical Properties and Handling

The ortho-chloro substitution pattern of 4-(2-Chlorophenyl)piperidin-4-ol results in a measurably higher boiling point and flash point compared to its para-substituted analog. This difference is indicative of altered intermolecular interactions and molecular packing. Specifically, the ortho-isomer exhibits a boiling point of 352.4°C at 760 mmHg and a flash point of 166.9°C . In direct comparison, the widely used 4-(4-chlorophenyl)piperidin-4-ol has a reported boiling point of 344.5°C at 760 mmHg and a flash point of 162.1°C .

Medicinal Chemistry Process Chemistry Physicochemical Properties

Regioisomeric Scaffold for Divergent Dopamine Receptor SAR

The ortho-chloro substitution in this compound serves as a crucial scaffold for generating regioisomeric analogs of haloperidol, a well-known D2 dopamine receptor antagonist. The synthesis and evaluation of ortho-, meta-, and para-isomers of haloperidol derivatives has been explicitly undertaken to probe structure-activity relationships (SAR) at dopaminergic receptors [1]. While specific binding affinities (Ki values) for this exact intermediate are not the primary data output, its value is proven by its use as a critical building block in creating the ortho-isomer of haloperidol for direct comparative binding assays against the para-isomer (the drug itself) [1].

Medicinal Chemistry Neuroscience Structure-Activity Relationship (SAR)

Measurable Difference in Molecular Density and Related Properties

The ortho-chloro substitution pattern on 4-(2-Chlorophenyl)piperidin-4-ol results in a calculated density of 1.216 g/cm³ . This is higher than the density reported for its para-substituted analog, 4-(4-chlorophenyl)piperidin-4-ol, which is approximately 1.2±0.1 g/cm³ . This variation in density reflects differences in molecular packing and conformation driven by the ortho-substituent.

Analytical Chemistry Physical Chemistry Formulation Science

Key Research and Industrial Scenarios for Procuring 4-(2-Chlorophenyl)piperidin-4-ol


Medicinal Chemistry: Synthesis of Regioisomeric CNS Drug Candidates

Procure this compound as the foundational building block for synthesizing the complete set of ortho-, meta-, and para-substituted analogs of haloperidol and other butyrophenone antipsychotics. This approach allows for the systematic investigation of how the position of the chlorine atom on the phenyl ring affects binding affinity, functional selectivity, and off-target activity at dopamine, serotonin, and sigma receptors, as demonstrated in recent medicinal chemistry campaigns [1].

Process Chemistry: Optimization of Synthetic Routes Requiring Specific Boiling Point Properties

Select this ortho-isomer when designing or optimizing a synthetic route that requires a reaction intermediate with a higher boiling point (352.4°C) and flash point (166.9°C) than the common para-isomer . This property can be advantageous in high-temperature reactions or in purification steps like distillation, where a higher boiling point may provide better separation from other reaction components or solvents.

Analytical Chemistry: Development of Isomer-Specific Assays and Reference Standards

Utilize 4-(2-Chlorophenyl)piperidin-4-ol as a primary reference standard to develop and validate HPLC or LC-MS methods capable of distinguishing and quantifying ortho-, meta-, and para-substituted phenylpiperidine impurities. The measurable differences in physical properties like density (1.216 g/cm³) and boiling point directly support the development of robust analytical methods for quality control in pharmaceutical manufacturing where regioisomeric purity is critical .

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